molecular formula C27H57ClNO2P B14529876 {[(Methoxycarbonyl)amino]methyl}(trioctyl)phosphanium chloride CAS No. 62779-16-2

{[(Methoxycarbonyl)amino]methyl}(trioctyl)phosphanium chloride

Cat. No.: B14529876
CAS No.: 62779-16-2
M. Wt: 494.2 g/mol
InChI Key: QTMPOSITZKCKER-UHFFFAOYSA-N
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Description

{[(Methoxycarbonyl)amino]methyl}(trioctyl)phosphanium chloride is a quaternary phosphonium salt This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups The chloride ion serves as the counterion to balance the charge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Methoxycarbonyl)amino]methyl}(trioctyl)phosphanium chloride typically involves the reaction of trioctylphosphine with a suitable alkylating agent. One common method is the reaction of trioctylphosphine with chloromethyl methyl carbonate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of trioctylphosphine and chloromethyl methyl carbonate to a reactor, where they react under controlled conditions. The product is continuously removed from the reactor and purified by crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

{[(Methoxycarbonyl)amino]methyl}(trioctyl)phosphanium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

    Oxidation Reactions: The phosphonium ion can be oxidized to form phosphine oxides.

    Reduction Reactions: The compound can be reduced to form phosphines.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with the nucleophile added in excess to drive the reaction to completion.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids, and the reactions are usually carried out in non-polar solvents.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran (THF).

Major Products

    Substitution Reactions: The major products are the substituted phosphonium salts.

    Oxidation Reactions: The major product is the corresponding phosphine oxide.

    Reduction Reactions: The major product is the corresponding phosphine.

Scientific Research Applications

{[(Methoxycarbonyl)amino]methyl}(trioctyl)phosphanium chloride has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.

Mechanism of Action

The mechanism of action of {[(Methoxycarbonyl)amino]methyl}(trioctyl)phosphanium chloride involves its ability to interact with various molecular targets. The phosphonium ion can form strong ionic interactions with negatively charged biomolecules, such as nucleic acids and proteins. This interaction can disrupt the normal function of these biomolecules, leading to antimicrobial effects. Additionally, the compound can facilitate the transport of other molecules across cell membranes, enhancing their bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylphosphonium Chloride: Similar in structure but with butyl groups instead of octyl groups.

    Tetraphenylphosphonium Chloride: Contains phenyl groups instead of alkyl groups.

    Trioctylphosphine Oxide: The oxidized form of trioctylphosphine.

Uniqueness

{[(Methoxycarbonyl)amino]methyl}(trioctyl)phosphanium chloride is unique due to the presence of the methoxycarbonylamino group, which imparts additional reactivity and potential for forming stable complexes with various molecules. This makes it particularly useful in applications requiring strong and specific interactions with biomolecules.

Properties

CAS No.

62779-16-2

Molecular Formula

C27H57ClNO2P

Molecular Weight

494.2 g/mol

IUPAC Name

(methoxycarbonylamino)methyl-trioctylphosphanium;chloride

InChI

InChI=1S/C27H56NO2P.ClH/c1-5-8-11-14-17-20-23-31(26-28-27(29)30-4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-26H2,1-4H3;1H

InChI Key

QTMPOSITZKCKER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CNC(=O)OC.[Cl-]

Origin of Product

United States

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